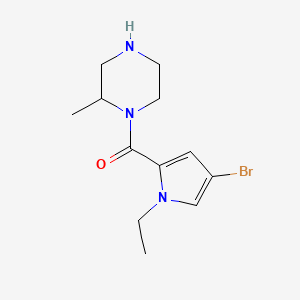![molecular formula C38H37N2P B14913275 4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group and a dicyclohexylphosphanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable aromatic compound with a cyanating agent under controlled conditions to introduce the cyanophenyl group.
Introduction of the dicyclohexylphosphanyl group: This step involves the reaction of the cyanophenyl intermediate with a dicyclohexylphosphanyl reagent, often in the presence of a catalyst to facilitate the formation of the desired product.
Final coupling reaction: The final step involves coupling the intermediate products to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.
Scientific Research Applications
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can facilitate various chemical transformations.
Biology: It may be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. The molecular targets and pathways involved vary based on the specific reaction or process being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-{4-[2-(4-cyanophenyl)vinyl]phenyl}vinyl)benzonitrile: This compound shares a similar cyanophenyl group but differs in its overall structure and functional groups.
1,1-di(4-cyanophenyl)-2,2-diphenylethene: Another compound with a cyanophenyl group, but with different substituents and structural features.
Uniqueness
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile is unique due to the presence of the dicyclohexylphosphanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific coordination chemistry and electronic characteristics.
Properties
Molecular Formula |
C38H37N2P |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C38H37N2P/c39-26-28-18-22-30(23-19-28)34-15-9-16-35(31-24-20-29(27-40)21-25-31)38(34)36-14-7-8-17-37(36)41(32-10-3-1-4-11-32)33-12-5-2-6-13-33/h7-9,14-25,32-33H,1-6,10-13H2 |
InChI Key |
NIOVNPWWIGQWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


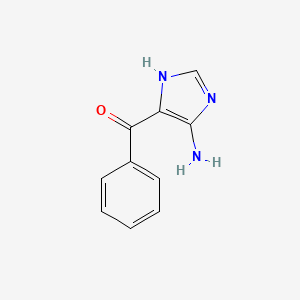
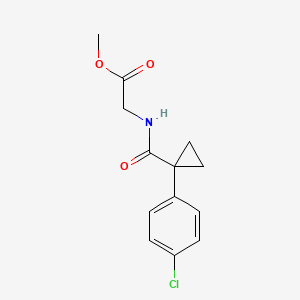
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)
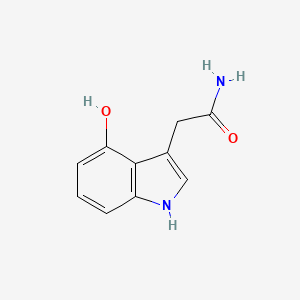
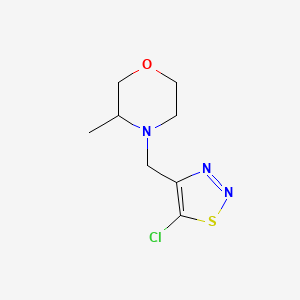
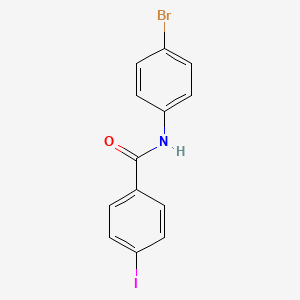
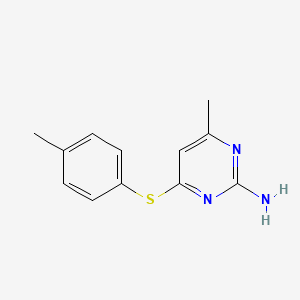
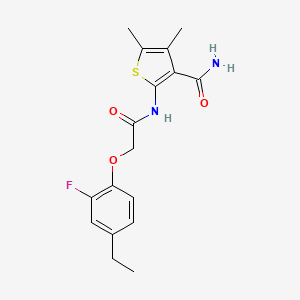
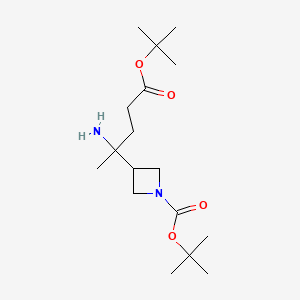
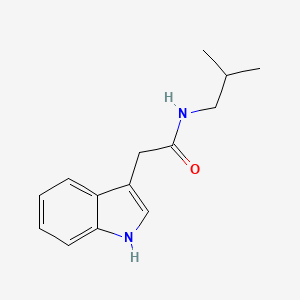
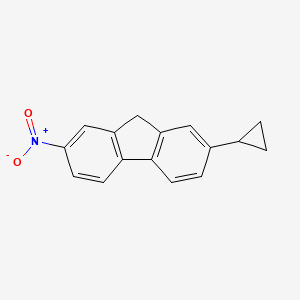
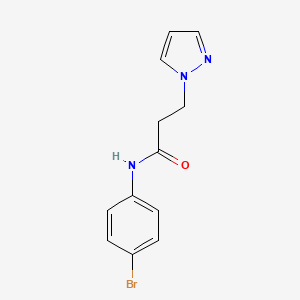
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)
